molecular formula C30H33NO9 B14430774 Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate

Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate

Katalognummer: B14430774
Molekulargewicht: 551.6 g/mol
InChI-Schlüssel: QNBUZKRJPNPDNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate typically involves multiple steps, including the formation of the pyridine ring and the introduction of the ester and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile
  • 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-(methoxycarbonylamino)-3-methylpyridine-2-carboxylic acid
  • 2-Chloro-4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-3-ethenyl-5,6-dimethylpyridine

Uniqueness

Triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C30H33NO9

Molekulargewicht

551.6 g/mol

IUPAC-Name

triethyl 4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-5-methylpyridine-2,3,6-tricarboxylate

InChI

InChI=1S/C30H33NO9/c1-7-37-28(32)23-22(18(4)24(29(33)38-8-2)31-25(23)30(34)39-9-3)20-15-16-21(35-5)27(36-6)26(20)40-17-19-13-11-10-12-14-19/h10-16H,7-9,17H2,1-6H3

InChI-Schlüssel

QNBUZKRJPNPDNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=C(C=C2)OC)OC)OCC3=CC=CC=C3)C)C(=O)OCC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.